molecular formula C12H23N B13588879 1-(4-Isopropylcyclohexyl)cyclopropan-1-amine

1-(4-Isopropylcyclohexyl)cyclopropan-1-amine

Cat. No.: B13588879
M. Wt: 181.32 g/mol
InChI Key: ZZFWXKXVOHBLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C12H23N It is characterized by a cyclopropane ring attached to a cyclohexane ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylcyclohexyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple hydrocarbons.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds or carbenes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Isopropylcyclohexyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylcyclohexyl)cyclopropan-1-amine
  • 1-(4-Ethylcyclohexyl)cyclopropan-1-amine
  • 1-(4-Propylcyclohexyl)cyclopropan-1-amine

Uniqueness

1-(4-Isopropylcyclohexyl)cyclopropan-1-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1-(4-propan-2-ylcyclohexyl)cyclopropan-1-amine

InChI

InChI=1S/C12H23N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h9-11H,3-8,13H2,1-2H3

InChI Key

ZZFWXKXVOHBLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.